molecular formula C10H20ClNO2 B2748433 tert-butyl3-(aminomethyl)cyclobutane-1-carboxylatehydrochloride,Mixtureofdiastereomers CAS No. 2503208-36-2

tert-butyl3-(aminomethyl)cyclobutane-1-carboxylatehydrochloride,Mixtureofdiastereomers

Cat. No.: B2748433
CAS No.: 2503208-36-2
M. Wt: 221.73
InChI Key: JCQBPNWGVNJOBF-UHFFFAOYSA-N
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Description

tert-butyl3-(aminomethyl)cyclobutane-1-carboxylatehydrochloride,Mixtureofdiastereomers is a chemical compound with the molecular formula C10H19NO2·HCl.

Scientific Research Applications

tert-butyl3-(aminomethyl)cyclobutane-1-carboxylatehydrochloride,Mixtureofdiastereomers has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of tert-butyl3-(aminomethyl)cyclobutane-1-carboxylatehydrochloride,Mixtureofdiastereomers typically involves the reaction of tert-butyl 3-(aminomethyl)cyclobutane-1-carboxylate with hydrochloric acid. The reaction conditions often include a controlled temperature and the use of solvents to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

tert-butyl3-(aminomethyl)cyclobutane-1-carboxylatehydrochloride,Mixtureofdiastereomers undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of tert-butyl3-(aminomethyl)cyclobutane-1-carboxylatehydrochloride,Mixtureofdiastereomers involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and interact with various biological molecules, influencing their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-butyl3-(aminomethyl)cyclobutane-1-carboxylatehydrochloride,Mixtureofdiastereomers can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure and the presence of the amino group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)cyclobutane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)8-4-7(5-8)6-11;/h7-8H,4-6,11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQBPNWGVNJOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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